6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Overview
Description
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound with a benzoxazine core structure. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 8th position. Benzoxazine derivatives are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, quinones, and reduced benzoxazine compounds
Scientific Research Applications
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.
6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Contains a bromine atom at the 6th position.
8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Lacks the halogen substitution at the 6th position.
Uniqueness
The presence of the fluorine atom in 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for drug development and materials science applications .
Properties
IUPAC Name |
6-fluoro-8-methyl-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAVHMLOZWPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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